Bicyclo[4.1.0]heptane-7-carboxamide

Catalog No.
S14528069
CAS No.
90154-89-5
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.1.0]heptane-7-carboxamide

CAS Number

90154-89-5

Product Name

Bicyclo[4.1.0]heptane-7-carboxamide

IUPAC Name

bicyclo[4.1.0]heptane-7-carboxamide

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H2,9,10)

InChI Key

GGLINYPAJRAUAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2C(=O)N

Bicyclo[4.1.0]heptane-7-carboxamide is a bicyclic organic compound characterized by its unique molecular structure, which consists of two fused cycloalkane rings and a carboxamide functional group at the 7-position. Its molecular formula is C8H13NOC_8H_{13}NO and it has a molecular weight of approximately 155.19 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that influence biological activity.

Typical of amides and bicyclic compounds:

  • Hydrolysis: The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
  • Reduction: Reduction of the carboxamide can lead to the formation of primary amines.
  • Substitution Reactions: The bicyclic structure allows for electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

These reactions are essential for modifying the compound to create derivatives with enhanced properties for specific applications.

Research indicates that bicyclo[4.1.0]heptane-7-carboxamide exhibits significant biological activity, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest potential anticancer effects, possibly through mechanisms involving enzyme inhibition or modulation of metabolic pathways.
  • Enzyme Inhibition: The compound's structure allows it to interact with specific enzymes, potentially influencing biochemical pathways relevant to disease processes.

These biological activities make it a subject of interest in pharmacological research.

The synthesis of bicyclo[4.1.0]heptane-7-carboxamide can be achieved through several methods:

  • Diels-Alder Reaction: A common synthetic route involves using a diene and a dienophile to form the bicyclic structure, followed by subsequent functionalization to introduce the carboxamide group.
  • Amidation Reactions: The introduction of the carboxamide group can be performed via direct amidation of the corresponding carboxylic acid with an amine under suitable conditions.
  • High-Pressure Techniques: Industrial synthesis may utilize high-pressure reactors to enhance yield and efficiency during production.

These methods highlight the versatility in synthesizing this compound, allowing for tailored approaches based on desired properties.

Bicyclo[4.1.0]heptane-7-carboxamide has diverse applications across various fields:

  • Medicinal Chemistry: Its potential as an antibacterial and anticancer agent makes it valuable in drug discovery and development.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its functional groups and unique structure.
  • Material Science: The compound may find applications in developing new materials with specific mechanical or chemical properties.

Studies on bicyclo[4.1.0]heptane-7-carboxamide have focused on its interactions with biological targets, including:

  • Enzyme Binding Studies: Research has assessed its binding affinity to various enzymes, revealing potential inhibitory effects that could be exploited in therapeutic contexts.
  • Receptor

Several compounds share structural similarities with bicyclo[4.1.0]heptane-7-carboxamide, each exhibiting unique features:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptane-2-carboxylic acidBicyclicDifferent ring size; affects steric properties
Bicyclo[3.1.0]hexane-6-carboxylic acidBicyclicVariation in ring structure; alters reactivity
Bicyclo[2.2.2]octane-1-carboxylic acidBicyclicLarger ring system; impacts physical properties
4-formyl-2-hydroxybicyclo[4.1.0]heptaneBicyclicContains hydroxyl and aldehyde groups; enhances reactivity

Uniqueness

Bicyclo[4.1.0]heptane-7-carboxamide's distinct bicyclic framework combined with the carboxamide functional group differentiates it from these similar compounds, providing unique chemical and physical properties that are advantageous in both research and industrial applications.

This comprehensive overview emphasizes the significance of bicyclo[4.1.0]heptane-7-carboxamide in various scientific domains while underscoring its potential as a versatile compound in medicinal chemistry and organic synthesis.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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